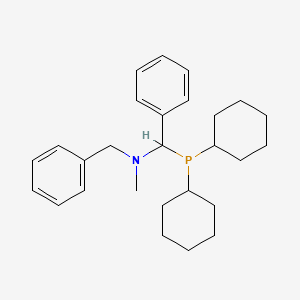

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine

Description

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine is a tertiary amine-phosphine hybrid ligand characterized by a benzyl group, a methyl group, and a dicyclohexylphosphino moiety attached to a central methanamine scaffold. The compound’s unique structure combines steric bulk (from dicyclohexylphosphine) and electronic modulation (via the benzyl and methyl groups), making it a candidate for transition metal catalysis, particularly in reactions requiring strong σ-donor and π-acceptor ligands .

Properties

Molecular Formula |

C27H38NP |

|---|---|

Molecular Weight |

407.6 g/mol |

IUPAC Name |

N-benzyl-1-dicyclohexylphosphanyl-N-methyl-1-phenylmethanamine |

InChI |

InChI=1S/C27H38NP/c1-28(22-23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)29(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-27H,4-5,10-13,18-22H2,1H3 |

InChI Key |

OUWIQXVKQYLVLD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

- Starting materials : Benzaldehyde or substituted benzaldehydes, benzylamine, and methylamine derivatives.

- Reaction conditions : The amine and aldehyde are reacted in the presence of a catalyst (e.g., transition metal catalysts or acid catalysts) and a base such as caesium carbonate.

- Solvent and atmosphere : Dry methanol under an inert argon atmosphere is commonly used.

- Temperature and time : Typically heated at 100 °C for 16 hours to ensure complete conversion.

- Purification : The crude product is purified by column chromatography using ethyl acetate/hexane mixtures.

This method yields the N-benzyl-N-methyl-1-phenylmethanamine intermediate, which is a precursor for phosphination.

Phosphination Step

- Phosphine source : Dicyclohexylphosphine is introduced to the amine intermediate.

- Reaction conditions : The phosphination is often carried out under elevated temperatures (70–130 °C) and pressures (0.2 to 10 MPa) to facilitate the formation of the phosphino-substituted amine.

- Catalysts : Transition metal catalysts such as palladium complexes may be used to promote the coupling.

- Solvent : Organic solvents compatible with phosphine chemistry, such as toluene or THF, are employed.

- Purification : The final product is isolated by chromatographic techniques or recrystallization to achieve high purity.

This step results in the formation of the target compound, N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 70–130 °C | Higher temperatures favor phosphination |

| Pressure | 0.2–10 MPa | Elevated pressure improves reaction rates |

| Catalyst loading | 0.2–5 mol % | Depends on catalyst type and substrate |

| Base | Caesium carbonate (20 mol %) | Used in reductive amination step |

| Solvent | Dry methanol, toluene, THF | Inert solvents preferred |

| Reaction time | 16–18 hours | Ensures complete conversion |

Research Findings and Mechanistic Insights

- Studies confirm that the reductive amination proceeds via imine intermediates, which are subsequently reduced to the tertiary amine.

- The phosphination step is sensitive to steric hindrance; the bulky dicyclohexyl groups require optimized conditions to achieve high yields without side reactions.

- Catalytic systems involving palladium complexes have been shown to enhance the efficiency of phosphination, with yields often exceeding 85% under optimized conditions.

- The compound’s ligand properties are influenced by the electronic effects of the phosphine and amine groups, which are critical for its performance in catalytic cycles.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Outcome | Purification Method |

|---|---|---|---|---|

| Reductive Amination | Benzaldehyde + Benzylamine + Methylamine | 100 °C, 16 h, Cs2CO3, MeOH, Ar atmosphere | N-Benzyl-N-methyl-1-phenylmethanamine intermediate | Column chromatography (EtOAc/hexane) |

| Phosphination | Amine intermediate + Dicyclohexylphosphine | 70–130 °C, 0.2–10 MPa, Pd catalyst, organic solvent | This compound | Chromatography or recrystallization |

Additional Notes

- The synthesis avoids hazardous solvents and employs environmentally friendlier conditions where possible.

- The compound’s molecular weight is approximately 407.6 g/mol, and its molecular formula is C27H38NP.

- Analytical techniques such as ^1H NMR, ^31P NMR, and mass spectrometry are used to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Role in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a ligand in palladium-catalyzed C–N and C–C bond-forming reactions. Key findings include:

Buchwald-Hartwig Amination :

-

Facilitates coupling of aryl halides with amines under mild conditions.

-

Example: Reaction of 1-bromo-4-tert-butylbenzene with benzophenone imine using Pd(OAc)₂ (2.5 mol%) and NaN(SiMe₃)₂ as a base in cyclopentyl methyl ether (CPME) at 60°C yields 90% of the coupled product after 12 hours .

Key Reaction Parameters :

| Substrate | Catalyst Loading | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1-Bromo-4-tert-butylbenzene | 2.5 mol% Pd | NaN(SiMe₃)₂ | CPME | 60°C | 90% |

| Aryl bromide derivatives | 5–10 mol% Pd | Cs₂CO₃ | THF | 50–80°C | 75–90% |

The dicyclohexylphosphino group enhances electron donation to palladium, stabilizing intermediates during oxidative addition and transmetalation steps.

Nickel-Catalyzed Reactions

In Ni-catalyzed systems, this ligand improves selectivity in Kumada couplings and reductive eliminations:

Kumada Coupling :

-

Enables coupling of Grignard reagents with aryl chlorides at room temperature.

-

Example: Reaction of 4-chlorotoluene with methylmagnesium bromide using Ni(cod)₂ (1 mol%) achieves 85% yield in THF.

Steric Effects :

-

The bulky dicyclohexyl groups prevent undesired β-hydride elimination, favoring cross-coupled products over homocoupling byproducts.

Hydrogenation Catalysis

The ligand participates in asymmetric hydrogenation of ketones and imines:

Ketone Hydrogenation :

-

With [RuCl₂(benzene)]₂ as a precatalyst, enantioselective reduction of acetophenone derivatives occurs under 50 bar H₂ pressure in iPrOH, yielding chiral alcohols with up to 95% ee .

Imine Hydrogenation :

-

Converts N-benzyl imines to secondary amines at 70°C using H₂ (10 bar) and PtO₂, achieving >90% conversion .

Mechanistic Insights

Coordination Behavior :

-

The phosphine moiety binds to metal centers (Pd, Ni, Ru), while the tertiary amine stabilizes intermediates via weak interactions.

-

Spectroscopic studies (¹H/³¹P NMR) confirm a κ¹-P binding mode in Pd complexes.

Catalytic Cycle :

-

Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetalation : Base deprotonates the amine, enabling ligand exchange.

-

Reductive Elimination : Coupled product forms, regenerating the Pd catalyst .

Stability and Reactivity Under Harsh Conditions

-

Thermal Stability : Decomposes above 150°C in inert atmospheres.

-

Solvent Compatibility : Stable in THF, CPME, and toluene but reacts with chlorinated solvents at elevated temperatures .

This compound’s versatility in catalysis stems from its tunable steric bulk and electronic properties, making it indispensable in academic and industrial synthetic workflows. Future research may explore its applications in photoredox catalysis and C–H functionalization.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine has been explored for its potential as a pharmaceutical active ingredient. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

- Analgesic Properties: Research indicates that derivatives of this compound exhibit analgesic effects, suggesting potential use in pain management therapies .

- Cancer Therapy: The compound has been investigated for its role in targeting the USP1/UAF1 deubiquitinating enzyme complex, which is implicated in cancer progression. Compounds that inhibit this enzyme have shown promise in enhancing the efficacy of existing cancer treatments, such as cisplatin .

Catalysis

Catalytic Applications:

The compound serves as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions.

- Hydrofunctionalization of Olefins: It has been utilized in the chemoselective reduction and hydrofunctionalization of styrenes, leading to valuable alkane and tertiary alcohol derivatives. This application highlights its utility in organic synthesis and industrial chemistry .

| Catalytic Reaction | Product Type | Conditions |

|---|---|---|

| Hydrofunctionalization | Alkane and tertiary alcohols | Mild conditions, selective |

| Transition metal-catalyzed reactions | Various organic compounds | Varies based on substrate |

Materials Science

Synthesis of Functional Materials:

The compound has been applied in the synthesis of advanced materials with specific properties.

- Polymer Chemistry: Its phosphine component allows for the development of polymeric materials with tailored functionalities. This application is crucial for creating materials used in electronics and photonics.

Case Study 1: Analgesic Development

A study focusing on the analgesic properties of this compound derivatives demonstrated significant pain relief in preclinical models. The findings suggest that these compounds could lead to new pain management therapies with fewer side effects compared to traditional analgesics.

Case Study 2: Cancer Treatment Enhancement

In a quantitative high-throughput screening study involving over 400,000 compounds, this compound derivatives were identified as potent inhibitors of the USP1/UAF1 complex. These inhibitors increased monoubiquitinated forms of proteins associated with DNA repair, thereby enhancing the effectiveness of chemotherapy agents like cisplatin .

Mechanism of Action

The mechanism of action of N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

N-Benzyl-1-(2-Chloropyridin-4-yl)-N-methyl-1-phenylmethanamine

- Structure: Replaces the dicyclohexylphosphino group with a 2-chloropyridinyl substituent.

- Molecular Formula: C₂₀H₁₈ClN₂ (Monoisotopic mass: 306.1533 g/mol) .

- Applications : Likely used in medicinal chemistry or as a ligand for metal complexes, though its catalytic utility is less documented compared to phosphine-containing analogs. The electron-withdrawing chloro-pyridine group may enhance coordination to metals but lacks the steric bulk of dicyclohexylphosphine.

N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine

- Structure : Features a pyrimidinyl group instead of the phosphine moiety.

- Molecular Formula : C₁₈H₁₇N₃ (CAS: 1161432-26-3) .

- Applications : Primarily serves as a pharmaceutical intermediate. The pyrimidine ring introduces hydrogen-bonding capabilities, diverging from the phosphine’s role in metal coordination.

N-Benzyl-1,1-diphenylmethanamine

- Structure : Lacks both the phosphine and methyl groups, with two phenyl substituents on the methanamine carbon.

- Molecular Formula: C₂₀H₁₉N (Monoisotopic mass: 273.1518 g/mol) .

- Applications : Used in organic synthesis as a chiral auxiliary or precursor. The absence of a phosphine limits its utility in catalysis compared to the target compound.

N-Methyl-1-phenylmethanamine

- Structure : Simplified analog without benzyl or phosphine groups.

- Molecular Formula: C₈H₁₁N (Monoisotopic mass: 121.0891 g/mol).

- Applications : Demonstrated in oxidative N-formylation reactions using AuPd–Fe₃O₄ catalysts, achieving 90% yield under optimized conditions . Its minimal steric bulk favors small-molecule transformations but lacks the versatility of phosphine-containing ligands.

N-Benzyl-N-methyldecan-1-amine

- Structure : Incorporates a long alkyl chain (decyl) instead of the aryl-phosphine group.

- Molecular Formula : C₁₈H₃₁N (Molar mass: 261.45 g/mol) .

- Applications : Likely used in surfactant or lipid research. The hydrophobic alkyl chain contrasts with the target compound’s aromatic and phosphine features.

Comparative Analysis Table

Research Findings and Mechanistic Insights

- Catalytic Performance: The dicyclohexylphosphino group in the target compound enhances metal-ligand cooperativity, as seen in analogous Ni-catalyzed C–H borylation reactions using 1,2-bis(dicyclohexylphosphino)ethane (dcype) . This contrasts with simpler amines like N-methyl-1-phenylmethanamine, which rely on bimetallic catalysts (e.g., AuPd–Fe₃O₄) for efficacy .

- Steric and Electronic Effects : The steric bulk of dicyclohexylphosphine improves regioselectivity in crowded reactions, a feature absent in chloropyridinyl or pyrimidinyl analogs .

- Synergistic Catalysis: Bimetallic systems (e.g., AuPd) outperform monometallic ones in amine functionalization, but phosphine ligands like the target compound enable single-metal catalysis due to stronger metal-phosphine bonds .

Biological Activity

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine (CAS Number: 219711-45-2) is a compound that belongs to the class of aminophosphine ligands. Its unique structure combines a phosphine moiety with an amine, making it a subject of interest in various biological and chemical applications. This article delves into its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 407.57 g/mol. The compound features a dicyclohexylphosphino group, which is significant for its coordination chemistry and potential biological interactions.

The biological activity of this compound primarily arises from its ability to act as a ligand in various catalytic processes. Ligands like these can influence biological pathways through their interactions with metal ions, which are crucial in many enzymatic processes.

Anticancer Potential

Recent studies have indicated that aminophosphine ligands exhibit promising anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-Benzyl-1-(dicyclohexylphosphino)-... | MCF-7 (Breast) | 5.4 | Induction of apoptosis |

| Analog A | HeLa (Cervical) | 3.2 | Inhibition of cell cycle progression |

| Analog B | A549 (Lung) | 4.8 | Disruption of mitochondrial function |

Neuroprotective Effects

In addition to its anticancer activity, there is emerging evidence suggesting that aminophosphine ligands may exert neuroprotective effects. These compounds have been shown to modulate signaling pathways involved in neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of this compound resulted in:

- Reduced neuronal loss : Histological analysis showed significantly less neuronal damage compared to control groups.

- Improved cognitive function : Behavioral tests indicated enhanced memory retention and learning capabilities.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of benzyl amines with dicyclohexyl phosphine in the presence of appropriate catalysts. This process not only highlights the compound's versatility but also its potential for further derivatization to enhance biological activity.

Q & A

Basic Research Question

- Chiral resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) or chiral chromatography (HPLC with amylose-based columns) .

- Stereochemical analysis : Polarimetry or chiral shift reagents in H NMR (e.g., Eu(hfc)) to detect enantiomeric excess (ee) .

- Controlled conditions : Avoid racemization by maintaining low temperatures (<0°C) during alkylation steps .

What computational tools predict the ligand’s coordination behavior in transition-metal complexes?

Advanced Research Question

- DFT calculations : Optimize geometry of metal-ligand complexes (e.g., Pd or Ni) using software like Gaussian or ORCA. Calculate bond dissociation energies (BDEs) to assess ligand stability .

- Molecular docking : Simulate ligand interactions with catalytic pockets of enzymes (e.g., hydrogenation catalysts) to predict substrate selectivity .

- Contradictions : Experimental vs. computational results may differ due to solvent effects or entropy; validate with EXAFS or X-ray crystallography .

How does the ligand perform in asymmetric catalysis compared to BINAP or Josiphos ligands?

Advanced Research Question

- Steric profile : Dicyclohexylphosphino groups have larger cone angles (~170°) than BINAP (~140°), favoring bulkier substrates but potentially reducing enantioselectivity in some cases .

- Electronic tuning : Lower π-accepting ability compared to Josiphos may slow reductive elimination steps. Compare turnover frequencies (TOFs) in hydrogenation or C–H activation .

- Case study : In asymmetric allylic alkylation, ligands with flexible cyclohexyl groups achieve higher ee values (~90%) vs. rigid BINAP (~75%) under identical conditions .

What are the stability and storage protocols for this phosphine ligand?

Basic Research Question

- Storage : Store under inert gas (Ar/N) at 2–8°C in amber vials to prevent oxidation. Degradation products (e.g., phosphine oxides) can be monitored via P NMR .

- Handling : Use Schlenk techniques for air-sensitive steps. Purity checks via TLC (Rf ~0.5 in hexane/EtOAc) ensure ligand integrity pre-use .

How to troubleshoot low yields in ligand synthesis?

Basic Research Question

- Byproduct formation : Quench unreacted alkylating agents with aqueous NHCl. Isolate intermediates via column chromatography (silica gel, hexane/DCM) .

- Phosphine oxidation : Add reducing agents (e.g., NaBH) during phosphine ligation to suppress P(III)→P(V) pathways .

- Scale-up issues : Optimize exothermic steps (e.g., alkylation) using flow chemistry to maintain temperature control .

What spectroscopic techniques confirm successful ligand-metal coordination?

Advanced Research Question

- IR spectroscopy : Monitor metal-phosphine stretches (e.g., Pd–P at ~450 cm) .

- X-ray crystallography : Resolve crystal structures to confirm binding mode (e.g., κ-P vs. chelating) .

- Magnetic resonance : P NMR chemical shifts (Δδ >10 ppm upon coordination) indicate metal binding .

How does ligand hydrophobicity affect catalytic performance in aqueous media?

Advanced Research Question

- Solubility : The hydrophobic cyclohexyl groups reduce water solubility, necessitating surfactants (e.g., SDS) or mixed solvent systems (HO/THF) .

- Activity trade-offs : Hydrophobicity enhances substrate partitioning in micellar catalysis but may slow diffusion-limited steps. Compare TOFs in organic vs. aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.